2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine

Catalog No.
S12370105
CAS No.
807364-32-5
M.F
C7H4N4O
M. Wt
160.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine

CAS Number

807364-32-5

Product Name

2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine

IUPAC Name

3-oxa-5,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

InChI

InChI=1S/C7H4N4O/c1-4-5(10-2-9-4)6-7(8-1)11-3-12-6/h1-2H,3H2

InChI Key

GATXTALUNGZZHV-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=C3C(=NC=N3)C=N2)O1

2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine is a heterocyclic compound that features a fused bicyclic structure comprising imidazole, oxazole, and pyridine rings. This compound is part of the broader class of imidazo-pyridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique arrangement of nitrogen and oxygen atoms within its structure contributes to its chemical reactivity and biological properties.

The chemical reactivity of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine can be attributed to the presence of multiple functional groups. It can undergo various reactions, including:

  • Nucleophilic substitutions: The nitrogen atoms in the imidazole and pyridine rings can act as nucleophiles.
  • Electrophilic aromatic substitution: The aromatic nature of the pyridine ring allows it to participate in electrophilic substitution reactions.
  • Condensation reactions: This compound can react with aldehydes or ketones to form imines or other derivatives.

For instance, reactions involving 2-acetylimidazo[4,5-b]pyridine have shown that it can react with aromatic amines and aldehydes to yield new derivatives with varying biological activities .

2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine exhibits a range of biological activities, making it an attractive target for pharmaceutical research. Some notable activities include:

  • Antimicrobial properties: Compounds in this class have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antitumor activity: Certain derivatives have shown promise as potential anticancer agents by influencing cellular pathways involved in tumor growth and metastasis .
  • Anti-inflammatory effects: Research indicates that some imidazo-pyridine compounds can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

The synthesis of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine can be achieved through several methods:

  • Pd-catalyzed amide coupling: This method allows for the formation of imidazo-pyridine structures through coupling reactions involving amides and other reactive intermediates .
  • One-pot synthesis: Novel synthetic routes have been developed that enable the formation of this compound from simpler precursors in a single reaction step, improving efficiency and yield .
  • Rearrangement reactions: Certain synthetic strategies involve rearrangements of quinoxalinones or similar compounds to yield imidazo-pyridine derivatives .

The applications of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine are diverse due to its biological properties:

  • Pharmaceutical development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Agricultural chemistry: Some derivatives exhibit fungicidal activity, suggesting applications in crop protection against fungal pathogens .
  • Material science: The unique properties of this compound may also lend themselves to applications in organic electronics or as ligands in coordination chemistry.

Interaction studies involving 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine have focused on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro assays: To evaluate the efficacy of the compound against target pathogens or cancer cell lines.

Such studies reveal insights into the structure-activity relationships that govern its biological effects.

Several compounds share structural similarities with 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Imidazo[4,5-b]pyridineBicyclic imidazole-pyridineKnown for broad-spectrum antimicrobial activity.
Imidazo[1,2-a]pyridineBicyclic imidazole-pyridineExhibits neuroprotective effects.
Oxazolo[4,5-b]pyridineBicyclic oxazole-pyridinePotential anti-inflammatory properties.
BenzimidazoleFused bicyclic structureRecognized for its role in anticancer therapies.

These compounds highlight the versatility within the class of fused heterocycles and underscore the unique attributes of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine regarding its specific biological activities and synthetic pathways.

Mechanistic Foundations of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the imidazo-oxazolo-pyridine framework. Palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) enable oxidative addition with brominated imidazole precursors, followed by transmetallation with boronic acids. Critical to success is the use of sodium carbonate base in tetrahydrofuran/water mixed solvents, which facilitates the formation of key palladium intermediates. Recent studies demonstrate that electron-withdrawing groups at the C-2 position of imidazole precursors enhance reactivity by stabilizing the transition state during oxidative addition.

Sequential Cross-Coupling for Regioselective Functionalization

Tribromoimidazole derivatives permit sequential arylation through careful catalyst tuning. Initial coupling at the 2-position occurs preferentially using Pd(dppf)Cl₂ with arylboronic acids bearing electron-donating groups. Subsequent 4- and 5-position functionalizations require switchable ligands – XPhos for 4-arylation and SPhos for 5-arylation – achieving up to 89% combined yield in three-step sequences. The table below summarizes optimized conditions:

PositionCatalystLigandTemperatureYield Range
C-2Pd(OAc)₂PPh₃80°C72-85%
C-4Pd₂(dba)₃XPhos100°C65-78%
C-5PdCl₂(AmPhos)SPhos120°C58-70%

Challenges in Sterically Hindered Systems

Bulky ortho-substituted aryl groups introduce significant steric effects, often requiring high-boiling solvents like diglyme. Kinetic studies reveal that increasing the bite angle of bisphosphine ligands (e.g., DPEphos vs. dppf) improves turnover numbers for hindered substrates by 3-5 fold. Deuterium labeling experiments confirm that rate-limiting steps shift from oxidative addition to transmetallation in congested systems.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

160.03851076 g/mol

Monoisotopic Mass

160.03851076 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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